![molecular formula C23H18F2N4O2S2 B2453064 N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954697-98-4](/img/structure/B2453064.png)
N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H18F2N4O2S2 and its molecular weight is 484.54. The purity is usually 95%.
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Scientific Research Applications
Compound Design and Molecular Modification
The compound has been a subject of interest in the design and development of new pharmaceuticals. Various modifications of similar compounds have been explored to enhance their pharmacological properties. For example, the introduction of a piperazine unit in place of a methylene chain in the linker between pyridylacetamide and benzimidazole moieties significantly improved aqueous solubility and oral absorption, highlighting the importance of structural modifications in drug design (K. Shibuya et al., 2018). Similarly, replacing the acetamide group with an alkylurea moiety in another compound enhanced antiproliferative activities and reduced acute oral toxicity, emphasizing the potential of chemical modifications for therapeutic benefits (Xiao-meng Wang et al., 2015).
Imaging Applications
Compounds with similar structures have been used in the development of imaging tracers. For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were prepared for potential use as PET tracers for imaging specific enzymes, demonstrating the role of such compounds in diagnostic imaging (Mingzhang Gao et al., 2016).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory activities of related compounds have been a subject of research. Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated promising antioxidant and anti-inflammatory properties, suggesting the therapeutic potential of structurally related compounds (Satish Koppireddi et al., 2013).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds is crucial in drug development. Studies have investigated the metabolism of similar compounds, providing insights into their metabolic pathways and pharmacokinetic properties, which are essential for assessing drug safety and efficacy (B. Varynskyi et al., 2020).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)15-5-3-4-6-19(15)31-2)18-9-10-21(29-28-18)32-12-20(30)27-17-8-7-14(24)11-16(17)25/h3-11H,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKOGTRRSPGRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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